rac Ibuprofen-d3 rac Ibuprofen-d3 Ibuprofen-d3 contains three deuterium atoms. It is intended for use as an internal standard for the quantification of ibuprofen by GC- or LC-mass spectrometry. Ibuprofen is a non-selective, reversible COX inhibitor. The IC50 values for human recombinant COX-1 and -2 are 2.6 and 1.53 µM, respectively. The Ki value for ovine COX-1 and -2 is 9 µM.
Brand Name: Vulcanchem
CAS No.: 121662-14-4
VCID: VC20761137
InChI: InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3
SMILES: CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Molecular Formula: C13H18O2
Molecular Weight: 209.3 g/mol

rac Ibuprofen-d3

CAS No.: 121662-14-4

Cat. No.: VC20761137

Molecular Formula: C13H18O2

Molecular Weight: 209.3 g/mol

* For research use only. Not for human or veterinary use.

rac Ibuprofen-d3 - 121662-14-4

CAS No. 121662-14-4
Molecular Formula C13H18O2
Molecular Weight 209.3 g/mol
IUPAC Name 3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid
Standard InChI InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3
Standard InChI Key HEFNNWSXXWATRW-HPRDVNIFSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O
SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Appearance Assay:≥99% deuterated forms (d1-d3)A crystalline solid

What is rac Ibuprofen-d3

Racemic Ibuprofen-d3 is a deuterated form of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). It contains deuterium atoms in place of hydrogen atoms in its molecular structure. Rac Ibuprofen-d3 is primarily used as an internal standard in analytical methods, especially in pharmacokinetic studies. The presence of deuterium allows it to be distinguished from non-deuterated ibuprofen during mass spectrometry analysis.

Mechanism of Action

  • Target of Action Rac Ibuprofen-d3 primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 .

  • Mode of Action It inhibits COX enzymes, reducing the production of prostaglandins .

  • Biochemical Pathways The primary biochemical pathway affected is the prostaglandin-endoperoxide synthase pathway.

  • Result of Action This process reduces inflammation and alleviates pain.

  • Action Environment Environmental factors, such as the presence of ibuprofen in water systems, can affect its efficacy and stability.

Biochemical Analysis

  • Biochemical Properties Rac Ibuprofen-d3 interacts with enzymes, proteins, and other biomolecules. It inhibits COX enzymes, reducing prostaglandin production .

  • Cellular Effects In immune cells like macrophages and neutrophils, it reduces the production of pro-inflammatory cytokines and modulates immune response. It also influences cell signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, suppressing inflammatory gene expression.

  • Molecular Mechanism At the molecular level, Rac Ibuprofen-d3 inhibits COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins. It may also interact with nuclear receptors and transcription factors, leading to changes in gene expression and cellular function.

Scientific Research Applications

Racemic Ibuprofen-d3 is used in various scientific research applications:

  • Chemistry: As an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quantifying ibuprofen and its metabolites.

  • Biology: In studies of the metabolic pathways and pharmacokinetics of ibuprofen.

  • Medicine: In clinical research to monitor drug levels in biological samples.

  • Industry: In quality control and assurance processes for pharmaceutical products.

Comparison with Similar Compounds

CompoundDescription
DexibuprofenA single enantiomer of ibuprofen with similar anti-inflammatory properties but greater potency.
NaproxenAnother NSAID with similar anti-inflammatory and analgesic properties.
KetoprofenAn NSAID with similar uses but different pharmacokinetic properties.
UniquenessRacemic Ibuprofen-d3 is unique due to the presence of deuterium atoms, making it useful as an internal standard in analytical methods for precise quantification and differentiation from non-deuterated ibuprofen.

Pharmacokinetics

Pharmacokinetic parameters of intravenous ibuprofen at different doses :

Parameter400 mg (Mean (SD))800 mg (Mean (SD))
Number of Patients1212
AUC (mcg·h/mL)109.3 (28.9)192.8 (35.7)
Cmax (mcg/mL)39.2 (6.09)72.6 (9.61)
KEL (1/h)0.32 (0.06)0.29 (0.04)
T1/2 (h)2.22 (0.45)2.44 (0.31)

AUC = Area-under-the-curve, Cmax = Peak plasma concentration, SD = Standard Deviation, KEL = First-order elimination rate constant, T1/2 = Elimination half-life.

Analytical Method

A high-performance liquid chromatographic method using tandem mass spectrometry is used for determining ibuprofen in human EDTA K2 plasma . The calibration range is 1 to 100 µg/mL, using Ibuprofen-d3 as the internal standard .

Molecular Information

  • Molecular Formula: C13H15D3O2C_{13}H_{15}D_3O_2

  • Molecular Weight: 209.30 g/mol

  • IUPAC Name: 3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid

  • CAS Number: 121662-14-4

  • PubChem CID: 12225947

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